[1-(Thian-4-yl)piperidin-3-yl]methanol [1-(Thian-4-yl)piperidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1824024-47-6
VCID: VC3155326
InChI: InChI=1S/C11H21NOS/c13-9-10-2-1-5-12(8-10)11-3-6-14-7-4-11/h10-11,13H,1-9H2
SMILES: C1CC(CN(C1)C2CCSCC2)CO
Molecular Formula: C11H21NOS
Molecular Weight: 215.36 g/mol

[1-(Thian-4-yl)piperidin-3-yl]methanol

CAS No.: 1824024-47-6

Cat. No.: VC3155326

Molecular Formula: C11H21NOS

Molecular Weight: 215.36 g/mol

* For research use only. Not for human or veterinary use.

[1-(Thian-4-yl)piperidin-3-yl]methanol - 1824024-47-6

Specification

CAS No. 1824024-47-6
Molecular Formula C11H21NOS
Molecular Weight 215.36 g/mol
IUPAC Name [1-(thian-4-yl)piperidin-3-yl]methanol
Standard InChI InChI=1S/C11H21NOS/c13-9-10-2-1-5-12(8-10)11-3-6-14-7-4-11/h10-11,13H,1-9H2
Standard InChI Key MCSWLYNFETYNPL-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2CCSCC2)CO
Canonical SMILES C1CC(CN(C1)C2CCSCC2)CO

Introduction

[1-(Thian-4-yl)piperidin-3-yl]methanol is a piperidine derivative that has garnered significant attention in the scientific community due to its diverse pharmacological properties and applications in various fields. This compound is characterized by its molecular formula C11H21NOS and molecular weight of 215.36 g/mol. Its unique structure, featuring a piperidine ring with a thian-4-yl substituent and a hydroxymethyl group, contributes to its potential biological activities, including antimicrobial and antifungal properties.

Synthesis of [1-(Thian-4-yl)piperidin-3-yl]methanol

The synthesis of [1-(Thian-4-yl)piperidin-3-yl]methanol typically involves a nucleophilic substitution reaction. In this process, a suitable thian-4-yl halide reacts with piperidine in the presence of a base. The reaction conditions often include maintaining an inert atmosphere, controlling the temperature, and using a polar aprotic solvent.

Synthetic RouteReagentsConditions
Nucleophilic SubstitutionThian-4-yl halide, Piperidine, BaseInert atmosphere, Controlled temperature, Polar aprotic solvent

Biological Activities and Applications

The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. These activities make it a subject of interest in medicinal chemistry and drug development. Research is ongoing to explore its use in designing new therapeutic agents, particularly in the context of antimicrobial and antifungal therapies.

Biological ActivityApplication
AntimicrobialMedicinal chemistry, Drug development
AntifungalTherapeutic agent design

Research Findings and Future Directions

Recent studies have highlighted the potential of piperidine derivatives in drug development, with compounds like [1-(Thian-4-yl)piperidin-3-yl]methanol serving as intermediates in the synthesis of more complex organic molecules. The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors, modulating biological pathways to achieve desired therapeutic effects.

Future research directions include further elucidation of the molecular targets and pathways involved in its biological activities. Additionally, optimizing synthetic routes for higher yields and purity will be crucial for industrial applications.

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